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Compound of Interest

Compound Name:
Methyl 3-(thiophen-2-

yl)propanoate

Cat. No.: B019669 Get Quote

An In-depth Technical Guide to Methyl 3-
(thiophen-2-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of Methyl 3-(thiophen-2-yl)propanoate, a thiophene-containing ester of interest in

chemical synthesis and potentially in drug discovery. Due to the limited availability of detailed

experimental data for this specific compound in publicly accessible literature, this guide

combines known data with established principles of organic chemistry and spectroscopy to

offer a robust profile.

Chemical Identity and Physical Properties
Methyl 3-(thiophen-2-yl)propanoate is a carboxylate ester with a thiophene ring linked to a

propanoate group. Its fundamental properties are summarized below.

Table 1: Physical and Chemical Properties of Methyl 3-(thiophen-2-yl)propanoate
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Property Value Source/Comment

IUPAC Name
Methyl 3-(thiophen-2-

yl)propanoate
-

CAS Number 16862-05-8 [1]

Molecular Formula C₈H₁₀O₂S [1]

Molecular Weight 170.23 g/mol [1]

Boiling Point 103-104 °C at 3 mmHg

Data for the isomeric Methyl 3-

(thiophen-3-yl)propanoate,

expected to be similar.

Melting Point Data not available -

Density Data not available -

Refractive Index Data not available -

Solubility Data not available

Expected to be soluble in

common organic solvents like

ethanol, methanol, diethyl

ether, and dichloromethane.

Appearance Data not available

Likely a colorless to pale

yellow liquid at room

temperature.

Storage
Keep in a dark place, sealed in

dry, room temperature.
[1]

Synthesis and Purification: Experimental Protocols
The primary route for the synthesis of Methyl 3-(thiophen-2-yl)propanoate is the Fischer

esterification of 3-(thiophen-2-yl)propanoic acid with methanol in the presence of an acid

catalyst.

Synthesis: Fischer Esterification
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This protocol outlines a general procedure for the synthesis of Methyl 3-(thiophen-2-
yl)propanoate.

Reaction Scheme:

Th represents the thiophen-2-yl group.

Materials and Equipment:

3-(thiophen-2-yl)propanoic acid

Methanol (anhydrous)

Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst

Sodium bicarbonate (NaHCO₃), saturated solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Reflux condenser

Heating mantle with magnetic stirrer

Separatory funnel

Rotary evaporator

Standard laboratory glassware

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, dissolve 3-(thiophen-2-yl)propanoic acid (1 equivalent) in an excess of

anhydrous methanol (e.g., 10-20 equivalents).
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Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid

(e.g., 0.1 equivalents) to the solution.

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The

reaction progress can be monitored by Thin Layer Chromatography (TLC).

Work-up:

After cooling to room temperature, remove the excess methanol using a rotary evaporator.

Dissolve the residue in a suitable organic solvent such as diethyl ether or ethyl acetate.

Transfer the solution to a separatory funnel and wash sequentially with water, saturated

sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude

Methyl 3-(thiophen-2-yl)propanoate.

Purification
The crude product can be purified by fractional distillation under reduced pressure.

Equipment:

Short-path distillation apparatus or standard fractional distillation setup

Vacuum pump

Heating mantle

Procedure:

Set up the distillation apparatus for vacuum distillation.

Transfer the crude product to the distillation flask.

Slowly reduce the pressure to the desired level (e.g., 3 mmHg).
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Gradually heat the flask to the boiling point of the product (around 103-104 °C at 3 mmHg).

Collect the fraction that distills at a constant temperature.

Logical Workflow for Synthesis and Purification:

3-(thiophen-2-yl)propanoic acid
+ Methanol

+ H₂SO₄ (cat.)
Reflux (2-4h) Aqueous Work-up

(H₂O, NaHCO₃, Brine) Dry (MgSO₄) Concentrate in vacuo Crude Product Vacuum Distillation Pure Methyl 3-(thiophen-2-yl)propanoate

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of Methyl 3-(thiophen-2-yl)propanoate.

Spectroscopic Characterization
While specific spectra for Methyl 3-(thiophen-2-yl)propanoate are not readily available, the

expected spectroscopic data can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for Methyl 3-(thiophen-2-yl)propanoate
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Technique Predicted Features

¹H NMR

- Thiophene protons (3H): Three signals in the

aromatic region (~6.8-7.2 ppm), exhibiting

characteristic thiophene coupling patterns. -

Methyl ester protons (3H): A singlet around 3.7

ppm. - Methylene protons adjacent to thiophene

(2H): A triplet around 3.2 ppm. - Methylene

protons adjacent to carbonyl (2H): A triplet

around 2.8 ppm.

¹³C NMR

- Carbonyl carbon: A signal in the range of 170-

175 ppm. - Thiophene carbons: Four signals in

the aromatic region (~123-142 ppm). - Methyl

ester carbon: A signal around 52 ppm. -

Methylene carbons: Two signals in the aliphatic

region (~25-35 ppm).

IR Spectroscopy

- C=O stretch (ester): A strong absorption band

around 1740 cm⁻¹. - C-O stretch (ester): An

absorption band in the range of 1150-1250

cm⁻¹. - C-H stretch (aromatic): Signals above

3000 cm⁻¹. - C-H stretch (aliphatic): Signals

below 3000 cm⁻¹. - C=C stretch (thiophene):

Absorption bands in the region of 1400-1600

cm⁻¹.

Mass Spectrometry

- Molecular Ion (M⁺): A peak at m/z = 170. - Key

Fragments: Loss of the methoxy group (-OCH₃)

to give a peak at m/z = 139. Loss of the

carbomethoxy group (-COOCH₃) to give a peak

at m/z = 111. A base peak corresponding to the

thiophenemethyl fragment at m/z = 97.

Reactivity and Stability
Stability: The compound is expected to be stable under normal storage conditions. [1]It

should be protected from strong acids, strong bases, and strong oxidizing agents.
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Reactivity:

Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 3-

(thiophen-2-yl)propanoic acid and methanol.

Reduction: The ester can be reduced to the corresponding alcohol, 3-(thiophen-2-

yl)propan-1-ol, using reducing agents like lithium aluminum hydride (LiAlH₄).

Thiophene Ring Reactivity: The thiophene ring can undergo electrophilic substitution

reactions, although the electron-withdrawing nature of the propanoate side chain will

influence the regioselectivity and reactivity.

Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature regarding the biological

activity or associated signaling pathways of Methyl 3-(thiophen-2-yl)propanoate.

However, the thiophene scaffold is a well-known privileged structure in medicinal chemistry,

and a wide range of thiophene derivatives have demonstrated significant biological activities,

including:

Antimicrobial

Anti-inflammatory

Anticancer

Antiviral

Therefore, it is plausible that Methyl 3-(thiophen-2-yl)propanoate could be a valuable starting

material or intermediate for the synthesis of more complex, biologically active molecules.

Further research and biological screening are necessary to elucidate any potential therapeutic

applications.

Logical Relationship for Potential Drug Discovery:
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Methyl 3-(thiophen-2-yl)propanoate
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Caption: Potential pathway from Methyl 3-(thiophen-2-yl)propanoate to a drug candidate.

Conclusion
Methyl 3-(thiophen-2-yl)propanoate is a readily synthesizable thiophene derivative. While

detailed characterization and biological data are sparse, its structure suggests it is a valuable

building block for the synthesis of more complex molecules. The protocols and predicted data
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in this guide provide a solid foundation for researchers and drug development professionals

interested in exploring the potential of this and related compounds. Further investigation is

warranted to fully characterize its properties and explore its potential applications in medicinal

chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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